N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-5-1-4-14(10-15)11-16(23-9-2-6-18(23)25)12-20-17(24)13-22-8-3-7-21-22/h1,3-5,7-8,10,16H,2,6,9,11-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJNSAZXPILJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide, a compound with a complex molecular structure, has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 346.4 g/mol
- CAS Number : 1421514-66-0
This structure includes a fluorophenyl group, a pyrrolidinone ring, and a pyrazole moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives demonstrated cytotoxic effects against human cancer cell lines, including breast and colon cancer cells, with IC values in the low micromolar range .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented. Research has shown that this compound exhibits potent activity against various bacterial strains. In vitro studies revealed that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Preliminary findings suggest that it may exert protective effects against oxidative stress-induced neuronal damage. The mechanism appears to involve the modulation of nitric oxide synthase activity, which is critical in neuroprotection .
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By modulating oxidative stress responses, it may protect cells from damage.
Anticancer Studies
A notable study evaluated the anticancer efficacy of various pyrazole derivatives, including our compound of interest. Results indicated that at concentrations as low as 5 µM, significant reductions in cell viability were observed in treated cancer cell lines compared to controls .
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 6.5 | Apoptosis induction |
| HT-29 (Colon) | 4.8 | Cell cycle arrest |
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules, emphasizing key differences in substituents, biological activity, and physicochemical properties.
Key Observations:
Bioactivity: DDU86439 (EC₅₀: 6.9 µM) demonstrates the importance of the 3-fluorophenyl-indazole scaffold in Trypanosoma brucei inhibition . The target compound’s pyrazole-acetamide group may confer similar or divergent activity depending on target specificity.
Side Chain Modifications: The dimethylaminopropyl group in DDU86439 enhances solubility but may reduce metabolic stability compared to the pyrrolidin-2-one-containing target compound . Fluorine Position: The 2-fluorophenyl variant () shows how fluorine placement impacts lipophilicity and target engagement .
Physicochemical Properties :
- Pyrrolidin-2-one-containing compounds (e.g., target compound, ) generally exhibit higher molecular weights (~227–350 g/mol) but improved conformational rigidity compared to simpler acetamides .
- Fluorinated derivatives (e.g., target compound, DDU86439) typically display enhanced membrane permeability due to fluorine’s electronegativity and lipophilicity .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between a pyrrolidinone-propylamine intermediate and pyrazole-acetic acid, analogous to methods in and .
- Structure-Activity Relationship (SAR) :
Preparation Methods
Lactamization of 4-Aminobutyric Acid Derivatives
The pyrrolidin-2-one ring is synthesized via intramolecular cyclization of 4-aminobutyric acid derivatives. Treatment of ethyl 4-aminobutyrate with thionyl chloride generates a reactive acyl chloride, which undergoes cyclization in the presence of triethylamine to yield 2-pyrrolidone (Figure 1).
Reaction Conditions
- Reagents : Thionyl chloride (1.2 eq), triethylamine (2.5 eq)
- Temperature : 0°C → room temperature
- Yield : 78% (isolated via vacuum distillation)
Introduction of the 3-Fluorophenyl Group
Friedel-Crafts Alkylation
The 3-fluorophenyl group is introduced via Friedel-Crafts alkylation using 3-fluorobenzene and a propyl-epoxide intermediate. Aluminum trichloride (1.1 eq) catalyzes the reaction in dichloromethane at −10°C, achieving regioselective para-substitution.
Optimization Data
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | −10 | 65 |
| FeCl₃ | DCM | 0 | 42 |
| BF₃·OEt₂ | Toluene | −20 | 58 |
Construction of the Pyrazole-Acetamide Moiety
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole ring is synthesized via 1,3-dipolar cycloaddition. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux, followed by acetylation with chloroacetamide in the presence of potassium carbonate (Table 2).
Stepwise Procedure
- Pyrazole formation : Hydrazine hydrate (1.2 eq), ethanol, 80°C, 4 h (Yield: 85%)
- Acetamide coupling : Chloroacetamide (1.5 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 h (Yield: 72%)
Final Assembly via Amide Coupling
Carbodiimide-Mediated Coupling
The propylamine intermediate is coupled with 2-(1H-pyrazol-1-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimized Conditions
- Solvent : Dimethylformamide (DMF)
- Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)
- Temperature : 0°C → room temperature, 12 h
- Yield : 68% after silica gel chromatography
Characterization and Analytical Data
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide?
Synthesis optimization requires multi-step protocols with attention to reaction conditions (e.g., inert atmosphere, controlled temperatures) and reagent selection. For example, acetylation steps often use acetic anhydride or acetyl chloride, while coupling reactions may employ catalysts like Pd(PPh₃)₄ for cross-coupling . Purity (>95%) is achievable via column chromatography or recrystallization, with yields influenced by stoichiometry and solvent polarity (DMF or dichloromethane are common) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography (e.g., single-crystal studies at 100 K) provides absolute stereochemistry confirmation .
Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
Halogen placement (e.g., fluorine at the 3-phenyl position) enhances metabolic stability and lipophilicity, potentially improving target binding. Comparative studies with chloro/bromo analogs show fluorine’s electronegativity reduces off-target interactions while maintaining π-π stacking with aromatic residues in enzyme active sites . SAR analysis via in vitro assays (e.g., IC₅₀ measurements) quantifies these effects .
Advanced: How can researchers resolve contradictions in reported reaction conditions for this compound’s synthesis?
Discrepancies in solvent choices (e.g., DMF vs. THF) or catalyst systems (Pd-based vs. Cu-mediated) may arise from competing reaction pathways. Systematic Design of Experiments (DOE) using factorial designs can isolate variables (temperature, solvent polarity) and identify optimal conditions. Contradictions in yields (e.g., 60% vs. 80%) often stem from purification methods, necessitating reproducibility studies with controlled parameters .
Advanced: What computational strategies aid in predicting this compound’s reactivity and stability?
Density Functional Theory (DFT) calculates transition states for key reactions (e.g., amide bond formation), while Molecular Dynamics (MD) simulations model solvent interactions. Quantum mechanical path searches (e.g., via ICReDD’s protocols) predict side products and guide experimental condition selection. In silico tools like COSMO-RS assess solubility and degradation pathways under physiological conditions .
Advanced: What pharmacological targets are plausible based on this compound’s structural motifs?
The pyrrolidinone and pyrazole moieties suggest kinase inhibition (e.g., JAK2 or CDK2) or GPCR modulation. Docking studies with homology models (e.g., using AutoDock Vina) align the fluorophenyl group with hydrophobic pockets in target proteins. Preclinical assays in cancer cell lines (e.g., MTT viability tests) validate hypotheses .
Advanced: How can Design of Experiments (DOE) improve process efficiency in synthesizing derivatives?
DOE (e.g., Box-Behnken or Taguchi designs) reduces experimental runs by analyzing factors like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a 3² factorial design might reveal that 80°C and 1.2 eq. of reagent maximize conversion rates while minimizing byproducts .
Advanced: What reaction mechanisms underlie the compound’s participation in oxidation or reduction processes?
The pyrrolidinone ring undergoes oxidation via cytochrome P450 enzymes to form hydroxylated metabolites, while the acetamide group is susceptible to hydrolysis under acidic conditions. Reductive pathways (e.g., catalytic hydrogenation) may saturate the pyrazole ring, altering bioactivity. Mechanistic studies using deuterated solvents or kinetic isotope effects clarify rate-determining steps .
Advanced: How does polymorphism affect the compound’s physicochemical properties?
Polymorph screening (via slurry methods or solvent evaporation) identifies crystalline forms with differing solubility and bioavailability. For instance, a monoclinic vs. orthorhombic lattice may shift melting points by 10–15°C. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) monitor phase transitions critical for formulation stability .
Advanced: What strategies mitigate degradation during long-term storage or under stress conditions?
Forced degradation studies (acid/base, thermal, photolytic) reveal susceptibility to hydrolysis (amide bond cleavage) and oxidation (pyrrolidinone ring). Stabilization strategies include lyophilization (to reduce hydrolytic degradation) and packaging under nitrogen with light-resistant containers. Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
